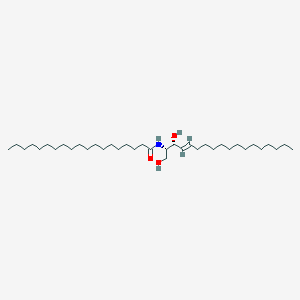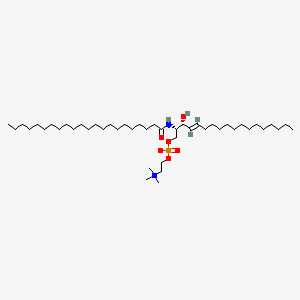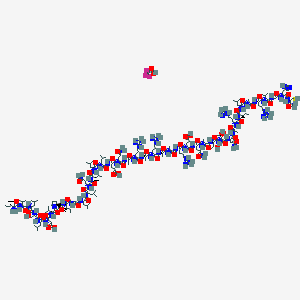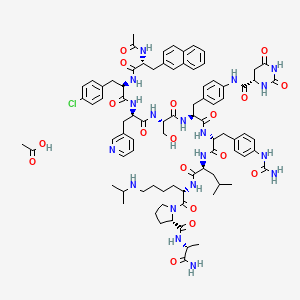
Cathinone hydrochloride
Descripción general
Descripción
Cathinone hydrochloride is a synthetic stimulant drug that is derived from the khat plant, which is native to East Africa and the Arabian Peninsula. This compound is a potent stimulant that has been used as a recreational drug and has been studied in the laboratory for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Oxidative Stress Research
Cathinone hydrochloride, an active component of the khat plant, has been studied for its impact on oxidative stress in the limbic area of Swiss albino mice. This research is significant as it's the first study of its kind, exploring how cathinone generates oxidative stress and affects antioxidant enzymes, glutathione, and lipid peroxidation (Safhi et al., 2014).
Chemical Characterization and Crystallography
Cathinone derivatives like eththis compound and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride have been characterized using various spectroscopic methods. This includes nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, contributing to the understanding of their chemical structures (Kuś et al., 2016).
Analysis in Forensic Science
Cathinone hydrochlorides have also been a subject of forensic science, where their identification and characterization are crucial for legal and medical investigations. Studies involve methodologies like spectroscopy and X-ray diffraction to confirm the presence and structure of cathinone derivatives in seized materials (Rojkiewicz et al., 2022).
Drug Interaction Studies
The interaction of cathinone drugs with various nanostructures, such as BN nanotubes, nanocages, and nanosheets, has been studied using density functional theory calculations. This research is pivotal in understanding how these nanostructures can potentially be used in cathinone sensors, exploring their electrical conductivity and drug adsorption properties (Nejati et al., 2017).
Pharmacological and Toxicological Studies
Cathinone derivatives have been extensively studied for their pharmacology and toxicology. This includes analysis of their mechanisms of action, potencies, and adverse effects. Such studies are critical for understanding the public health risks associated with these substances and formulating strategies to manage their abuse (Kelly, 2011).
Mecanismo De Acción
Target of Action
Cathinone hydrochloride primarily targets the monoamine transporters in the central nervous system (CNS) . These transporters are responsible for the reuptake of neurotransmitters such as dopamine, epinephrine, norepinephrine, and serotonin .
Mode of Action
This compound interacts with its targets by stimulating the release of dopamine and inhibiting the reuptake of epinephrine, norepinephrine, and serotonin in the CNS . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron signaling and stimulation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis, release, and reuptake of monoamine neurotransmitters . The downstream effects of these changes include increased neuron signaling and stimulation, which contribute to the compound’s stimulant effects .
Pharmacokinetics
It is known that the compound can easily cross cell membranes and other barriers, including the blood-brain barrier . This allows it to reach its targets in the CNS. The absorption of cathinone has two phases: one in the buccal mucosa and one in the stomach and small intestine .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuron signaling and stimulation due to the increased concentration of monoamine neurotransmitters in the synaptic cleft . This results in the compound’s stimulant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the stomach and small intestine
Safety and Hazards
Direcciones Futuras
Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .
Análisis Bioquímico
Biochemical Properties
Cathinone Hydrochloride is a potent releaser of norepinephrine and dopamine from their intracellular stores . It interacts with these neurotransmitters, causing a release that leads to increased levels in the synaptic cleft, thereby enhancing neurotransmission .
Cellular Effects
This compound influences cell function by altering neurotransmission. It impacts cell signaling pathways related to norepinephrine and dopamine, potentially affecting various cellular processes .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the transporters of norepinephrine and dopamine. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and enhanced neurotransmission .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce amphetamine-like stimulus effects . Detailed information on the effects of different dosages and potential toxic or adverse effects at high doses is currently limited.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via the transporters of norepinephrine and dopamine . Detailed information on its localization or accumulation is currently limited.
Propiedades
IUPAC Name |
(2S)-2-amino-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCAKYHISJOIK-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048866 | |
| Record name | (-)- (S)-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72739-14-1 | |
| Record name | Cathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072739141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)- (S)-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272NNG64V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)


![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)







![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)

